molecular formula C20H24N4O2S B2862363 3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-23-4

3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2862363
CAS No.: 852133-23-4
M. Wt: 384.5
InChI Key: BGQKVIMWPQLTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a synthetic small molecule based on the 6-phenylimidazo[2,1-b]thiazole scaffold, a structure recognized in medicinal chemistry research for its potential in oncology . This scaffold has been identified as a new type of FMS-like tyrosine kinase 3 (FLT3) inhibitor . FLT3 is a critical target in hematological malignancies, and inhibitors based on this core structure have demonstrated potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines, such as MV4-11, while showing minimal effects on kinase-independent cell lines . Derivatives of the 6-phenylimidazo[2,1-b]thiazole scaffold are frequently investigated as protein kinase inhibitors. Research indicates that incorporating a morpholinopropyl group, similar to the side chain in this compound, can contribute to the molecule's pharmacokinetic profile and cellular activity . Related compounds have also shown potential in inhibiting other kinase targets, such as VEGFR2, which plays a key role in angiogenesis, suggesting broad applicability in cancer research . The structural features of this compound make it a valuable chemical tool for researchers studying signal transduction pathways, enzyme inhibition mechanisms, and for conducting in-depth structure-activity relationship (SAR) analyses to develop novel antitumor agents . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care in a controlled laboratory setting.

Properties

IUPAC Name

3-methyl-N-(3-morpholin-4-ylpropyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-15-18(19(25)21-8-5-9-23-10-12-26-13-11-23)27-20-22-17(14-24(15)20)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQKVIMWPQLTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and antifungal activities, along with insights from molecular modeling studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₄OS
  • Molecular Weight : 282.37 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of various imidazo[2,1-b]thiazole derivatives, including the target compound. In vitro evaluations against several cancer cell lines have shown promising results.

  • Cell Lines Tested : MCF-7 (breast cancer), Hep G2 (liver cancer), HeLa (cervical cancer)
  • IC₅₀ Values :
    • Compound 23 (related derivative): IC₅₀ = 1.81 μM against MCF-7
    • Compound 39: IC₅₀ = 4.95 μM against MCF-7

These values indicate a strong cytotoxic effect compared to standard treatments such as doxorubicin (IC₅₀ = 4.17 μM) and sorafenib (IC₅₀ = 7.26 μM) .

Antifungal Activity

The antifungal properties of related compounds were evaluated using a modified EUCAST protocol. Notably, certain derivatives exhibited activity against Candida albicans and Candida parapsilosis.

  • Minimum Inhibitory Concentration (MIC) :
    • Compound 2e: MIC = 1.23 μg/mL against C. parapsilosis

This activity is comparable to established antifungal agents such as ketoconazole .

The mechanism of action for these compounds appears to involve inhibition of key enzymes involved in cellular processes:

  • EGFR/HER2 Inhibition : Some derivatives showed potential as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cancer cell proliferation.
  • CYP51 Inhibition : The compounds also inhibit CYP51, an enzyme involved in ergosterol synthesis in fungi, leading to reduced fungal viability .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is influenced by structural modifications:

  • The presence of electronegative substituents (e.g., fluorine and chlorine) at the para position on the phenyl moiety enhances antifungal activity due to increased electron density.
  • Lipophilicity plays a crucial role in the ability of these compounds to penetrate cellular membranes and reach their targets effectively .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating new derivatives based on the imidazo[2,1-b]thiazole scaffold:

  • Synthesis and Evaluation :
    • A series of thiazole derivatives were synthesized and tested for their anticancer properties.
    • Notable findings indicated that specific modifications significantly improved cytotoxicity against cancer cell lines .
  • Molecular Docking Studies :
    • In silico studies revealed that certain compounds effectively bind to the active site of CYP51, suggesting a mechanism similar to that of azole antifungals .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Chlorophenyl groups (e.g., 5l) enhance potency compared to unsubstituted phenyl (target compound), likely due to increased lipophilicity and target binding . Morpholinopropyl vs. Piperazine: The morpholinopropyl chain in the target compound may improve solubility over piperazine-based derivatives (e.g., 5l, 5k) but could reduce kinase selectivity . Indole vs. Thiadiazole: Indole-substituted derivatives (e.g., 9c) show moderate activity in pancreatic cancer, while thiadiazole analogs () achieve sub-micromolar potency via kinase inhibition .

Mechanistic Divergence :

  • The target compound’s mechanism remains unelucidated, but analogs inhibit kinases (VEGFR2, ALK5) or form DNA adducts (e.g., heterocyclic amines in ) .
  • Compound 9c () uniquely suppresses cancer cell migration, suggesting a multimodal mechanism .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide?

Answer:
The synthesis typically involves:

  • Step 1: Condensation of a thiazole precursor (e.g., 2-aminothiazole) with a substituted acetophenone derivative to form the imidazo[2,1-b]thiazole core .
  • Step 2: Introduction of the morpholinopropyl group via nucleophilic substitution or coupling reactions, often using palladium or copper catalysts in solvents like DMF or methanol .
  • Step 3: Carboxamide formation through reaction with activated carboxylic acids or esters under basic conditions (e.g., triethylamine) .
    Key parameters include temperature control (60–100°C), solvent polarity, and purification via column chromatography or recrystallization .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, including substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography (if available): Resolves 3D conformation and crystal packing .

Advanced: How do structural modifications (e.g., substituent variations) impact its anticancer activity?

Answer:

  • Phenyl Group at Position 6: Enhances hydrophobic interactions with target proteins, as seen in analogues with IC₅₀ values <10 µM against HepG2 cells .
  • Morpholinopropyl Side Chain: Improves solubility and membrane permeability, critical for in vivo bioavailability .
  • Methyl Group at Position 3: Reduces metabolic degradation, as shown in pharmacokinetic studies comparing methyl vs. hydrogen substituents .
    Structure-activity relationship (SAR) studies recommend prioritizing electron-withdrawing groups on the phenyl ring to boost potency .

Advanced: What in vitro and in vivo models are suitable for evaluating its mechanism of action?

Answer:

  • In Vitro:
    • Cell-Based Assays: Cytotoxicity screening using MTT assays on cancer lines (e.g., MDA-MB-231, HepG2) .
    • Enzyme Inhibition: Fluorescence-based assays for kinases or tubulin polymerization, with IC₅₀ calculations .
  • In Vivo:
    • Xenograft Models: Tumor volume reduction studies in immunocompromised mice, paired with histopathology .
    • Pharmacokinetics: Plasma half-life (t₁/₂) and bioavailability assessment via LC-MS/MS .

Advanced: How can solubility challenges in pharmacological studies be addressed?

Answer:

  • Co-Solvents: Use DMSO or DMF for in vitro assays (≤0.1% v/v to avoid cytotoxicity) .
  • Nanoparticle Formulation: Encapsulation in PLGA nanoparticles improves aqueous solubility and sustained release .
  • Prodrug Design: Esterification of the carboxamide group enhances intestinal absorption in preclinical models .

Advanced: What strategies optimize bioavailability and pharmacokinetics for clinical translation?

Answer:

  • Lipidization: Adding lipophilic groups (e.g., cyclohexane) increases plasma protein binding and circulation time .
  • Metabolic Stabilization: Replace labile groups (e.g., morpholinopropyl with piperazine) to reduce CYP450-mediated clearance .
  • Dosing Regimens: Bidirectional Caco-2 assays guide oral vs. intravenous administration routes based on permeability .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

Answer:

  • Orthogonal Assays: Validate target engagement using thermal shift assays or SPR to confirm binding affinity .
  • Metabolite Profiling: LC-HRMS identifies active/inactive metabolites that explain efficacy gaps .
  • Tissue Distribution Studies: Radiolabeled compounds track biodistribution and target tissue accumulation .

Advanced: Which computational methods predict target interactions and binding modes?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., EGFR) with ΔG < -8 kcal/mol .
  • Molecular Dynamics (MD): GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models: Machine learning (e.g., Random Forest) correlates substituent descriptors (logP, polar surface area) with IC₅₀ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.